ethyl 5-((4-(4-acetylphenyl)piperazin-1-yl)sulfonyl)-3-methyl-1H-pyrazole-4-carboxylate
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Description
Ethyl 5-((4-(4-acetylphenyl)piperazin-1-yl)sulfonyl)-3-methyl-1H-pyrazole-4-carboxylate is a useful research compound. Its molecular formula is C19H24N4O5S and its molecular weight is 420.48. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of AKOS024483382, also known as F3406-0253, is the glycoprotein GP2 of the Lymphocytic choriomeningitis virus (LCMV) . GP2 mediates the pH-dependent fusion in the endosome compartment, which is crucial for the release of the virus ribonucleoprotein into the cell cytoplasm .
Mode of Action
F3406-0253 inhibits LCMV cell entry by specifically interfering with the pH-dependent fusion in the endosome compartment that is mediated by LCMV glycoprotein GP2 . This interference blocks the release of the virus ribonucleoprotein into the cell cytoplasm, which is necessary to initiate transcription and replication of the virus genome .
Biochemical Pathways
The compound’s action affects the viral entry pathway, specifically the fusion process in the endosome compartment. By inhibiting this process, F3406-0253 prevents the virus from releasing its ribonucleoprotein into the cell cytoplasm, thereby halting the transcription and replication of the virus genome .
Pharmacokinetics
The compound’s ability to inhibit lcmv cell entry suggests that it can reach the intracellular environment where the virus resides .
Result of Action
The inhibition of LCMV cell entry by F3406-0253 results in a decrease in the transcription and replication of the virus genome . This leads to a reduction in the multiplication of the virus, thereby limiting the progression of the infection .
Action Environment
The action of F3406-0253 is influenced by the pH of the endosome compartment, as the compound interferes with the pH-dependent fusion process mediated by LCMV glycoprotein GP2 . Therefore, any factors that alter the pH of the endosome compartment could potentially affect the compound’s efficacy.
Properties
IUPAC Name |
ethyl 3-[4-(4-acetylphenyl)piperazin-1-yl]sulfonyl-5-methyl-1H-pyrazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O5S/c1-4-28-19(25)17-13(2)20-21-18(17)29(26,27)23-11-9-22(10-12-23)16-7-5-15(6-8-16)14(3)24/h5-8H,4,9-12H2,1-3H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRFAAONPYPAHGU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NN=C1S(=O)(=O)N2CCN(CC2)C3=CC=C(C=C3)C(=O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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